molecular formula C10H15N3O2S B12912195 1-(4-Methylbenzene-1-sulfonyl)pyrazolidin-3-amine CAS No. 388564-63-4

1-(4-Methylbenzene-1-sulfonyl)pyrazolidin-3-amine

Cat. No.: B12912195
CAS No.: 388564-63-4
M. Wt: 241.31 g/mol
InChI Key: FJVMGDWXHCXIDA-UHFFFAOYSA-N
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Description

Structural Significance of Pyrazolidin-3-amine Derivatives in Heterocyclic Chemistry

Pyrazolidin-3-amine derivatives occupy a critical niche in heterocyclic chemistry due to their unique electronic and steric properties. The pyrazolidine ring, a saturated analog of pyrazole, exhibits a puckered conformation that influences its reactivity. The presence of two nitrogen atoms at the 1 and 2 positions creates opportunities for hydrogen bonding and coordination with metal ions, which are exploitable in catalysis and drug design. For instance, the amine group at position 3 can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.

Recent advances in organocatalytic synthesis have expanded access to pyrazolidin-3-amine scaffolds. For example, pyrrolidine-catalyzed aza-Michael/cyclization reactions between α-substituted propenals and activated hydrazines yield 4-substituted pyrazolidin-3-ols, which can be oxidized to pyrazolidinones. These methods highlight the adaptability of the pyrazolidine core for introducing stereochemical complexity, as demonstrated by the diastereoselective synthesis of 4-methyl- and 4-benzyl-substituted derivatives. Such synthetic flexibility is crucial for optimizing physicochemical properties like solubility and metabolic stability in drug candidates.

Comparative studies of structurally related compounds, such as 3-methyl-1-tosyl-1H-pyrazol-5-amine, further illustrate the impact of substituents on pyrazolidine reactivity. The electron-withdrawing tosyl group in 1-(4-methylbenzenesulfonyl)pyrazolidin-3-amine stabilizes the ring against oxidation while directing electrophilic attacks to specific positions. This behavior contrasts with non-sulfonylated analogs, where the absence of electron-withdrawing groups leads to faster degradation under oxidative conditions.

Role of Sulfonyl Functionalization in Bioactive Compound Design

The incorporation of sulfonyl groups into heterocyclic frameworks is a cornerstone of modern bioactive compound design. Sulfonamides, characterized by their $$ \text{SO}2\text{NH}2 $$ moiety, exhibit enhanced binding affinity to biological targets due to their ability to form hydrogen bonds and electrostatic interactions. In 1-(4-methylbenzenesulfonyl)pyrazolidin-3-amine, the tosyl group serves dual roles: it acts as a protecting group during synthesis and modulates the compound’s pharmacokinetic profile by improving membrane permeability.

A notable application of sulfonyl-functionalized pyrazolidines is in anticancer drug discovery. For instance, derivatives such as 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides have demonstrated potent inhibitory activity against tyrosine kinases, a class of enzymes implicated in tumor proliferation. The sulfonyl group in these compounds facilitates interactions with hydrophobic pockets in the kinase domain, as evidenced by molecular docking studies. Similarly, the tosyl group in 1-(4-methylbenzenesulfonyl)pyrazolidin-3-amine may enhance binding to enzymes involved in inflammatory pathways, though specific biological data for this compound remain an area for further exploration.

Synthetic strategies for sulfonamide incorporation often involve reactions between sulfonyl chlorides and amine-containing precursors. In the case of 1-(4-methylbenzenesulfonyl)pyrazolidin-3-amine, the reaction of pyrazolidine with p-toluenesulfonyl chloride in the presence of triethylamine proceeds efficiently at room temperature, yielding the product in high purity. This method is scalable under continuous flow conditions, aligning with industrial demands for green chemistry principles such as reduced solvent use and energy efficiency.

Properties

CAS No.

388564-63-4

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylpyrazolidin-3-amine

InChI

InChI=1S/C10H15N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-5,10,12H,6-7,11H2,1H3

InChI Key

FJVMGDWXHCXIDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(N2)N

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Pyrazolidin-3-amine

A common and straightforward method involves reacting pyrazolidin-3-amine with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) under basic conditions. This reaction typically proceeds via nucleophilic substitution on the sulfonyl chloride by the pyrazolidin-3-amine nitrogen.

Typical procedure:

  • Dissolve pyrazolidin-3-amine in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • Add a base such as triethylamine or sodium hydride to deprotonate the amine.
  • Slowly add 4-methylbenzenesulfonyl chloride at 0°C to room temperature.
  • Stir the reaction mixture for 1–3 hours.
  • Workup involves aqueous quenching, extraction, drying, and purification by column chromatography.

This method yields the N-sulfonylated pyrazolidin-3-amine with good selectivity and moderate to high yields (typically 60–85%).

Organocatalytic Synthesis of Pyrazolidine Derivatives Followed by Sulfonylation

Recent advances have demonstrated organocatalytic approaches to synthesize 4-substituted pyrazolidines, which can then be sulfonylated.

  • Pyrrolidine-catalyzed aza-Michael addition/cyclization of hydrazines with α,β-unsaturated aldehydes produces pyrazolidin-3-ols.
  • Subsequent oxidation or functional group transformation yields pyrazolidin-3-amines.
  • The amine is then sulfonylated with 4-methylbenzenesulfonyl chloride under basic conditions.

This method allows for stereoselective synthesis and access to enantiomerically enriched products, though it requires multiple steps and careful control of reaction conditions.

Coupling of Sulfonylated Intermediates with Amines

Another approach involves preparing a sulfonylated intermediate such as 1-(4-methylbenzenesulfonyl)pyrazolidine or a related sulfonylated heterocycle, which is then reacted with an amine source to introduce the 3-amine functionality.

  • The sulfonylated intermediate is treated with ammonia or a primary amine under heating in polar solvents like DMF or DMSO.
  • This nucleophilic substitution or amination step installs the amine group at the 3-position.

This method is useful when direct sulfonylation of the amine is challenging or when the amine functionality is introduced late in the synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran, DMF Aprotic solvents preferred for sulfonylation
Base Triethylamine, sodium hydride, DIPEA Triethylamine commonly used; DIPEA may reduce yield
Temperature 0°C to room temperature Low temperature controls reaction rate and selectivity
Reaction Time 1–3 hours Longer times may increase yield but risk side reactions
Workup Aqueous quench, extraction, drying, chromatography Standard purification methods

Optimization studies indicate that:

  • Adding all reagents simultaneously at low temperature followed by gradual warming improves reproducibility and yield.
  • The presence of water, acetic acid, or weak bases has minor effects on yield.
  • Strong bases like DIPEA can decrease yield, possibly due to side reactions or deactivation of reagents.

Representative Experimental Data

Entry Reagents & Conditions Yield (%) Notes
1 Pyrazolidin-3-amine + 4-methylbenzenesulfonyl chloride, Et3N, DCM, 0°C to RT, 2 h 75 Standard sulfonylation procedure
2 Organocatalytic cyclization + sulfonylation, pyrrolidine catalyst, toluene, r.t., 3 days 87 High stereoselectivity, longer reaction
3 Sulfonylated intermediate + ammonia, DMF, 80°C, 4 h 60 Late-stage amination

Mechanistic Insights

  • Sulfonylation proceeds via nucleophilic attack of the pyrazolidin-3-amine nitrogen on the sulfonyl chloride, forming a sulfonamide bond.
  • Organocatalytic methods involve enamine intermediates facilitating aza-Michael addition and cyclization to form the pyrazolidine ring.
  • Amination at the 3-position can occur via nucleophilic substitution or reductive amination depending on the precursor used.

Chemical Reactions Analysis

Types of Reactions:

1-Tosylpyrazolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide.

Major Products:

    Oxidation: Sulfonamides.

    Reduction: Primary amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

1-Tosylpyrazolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the design of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-tosylpyrazolidin-3-amine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The electron-withdrawing tosyl group enhances stability and directs reactivity in coupling reactions (e.g., amide formation in General Procedure N ).
  • Substituent Impact: Fluorinated aryl groups (e.g., trifluoromethyl in 248) increase lipophilicity and metabolic stability compared to non-fluorinated analogues .
  • Synthetic Utility : Tosyl-protected amines (e.g., in latrepirdine synthesis ) demonstrate the group’s role as a temporary protecting moiety, removable via reductive methods (e.g., Na/naphthalene ).
2.3. Spectroscopic and Analytical Comparisons
  • 1H NMR Trends :
    • Tosyl aromatic protons resonate at δ 7.4–7.9 ppm (doublets, J = 8–8.4 Hz), consistent across analogues .
    • Pyrazolidine NH signals (absent in provided data) are expected near δ 2.5–3.5 ppm, distinct from pyrrole NH (δ 5.5–6.5 ppm in 241 ).
  • Mass Spectrometry :
    • ESIMS m/z values for tosyl-pyrroles range from 459.2 (245 ) to 510.0 (248 ), reflecting substituent-induced mass differences .

Biological Activity

1-(4-Methylbenzene-1-sulfonyl)pyrazolidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and antimicrobial effects, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolidine ring substituted with a 4-methylbenzenesulfonyl group, which contributes to its unique pharmacological profile. The molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S, and it has a molecular weight of approximately 224.28 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂S
Molecular Weight224.28 g/mol
IUPAC NameThis compound

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, thereby reducing inflammation and associated pain.

Analgesic Effects

In animal models, this compound has demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies show that it effectively reduces pain perception through central mechanisms, likely involving modulation of neurotransmitter release in the central nervous system.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Neurotransmitter Modulation : It may influence the release and reuptake of neurotransmitters associated with pain signaling.
  • Cell Membrane Disruption : The compound's sulfonyl group may interact with bacterial membranes, compromising their integrity and leading to cell death.

Study 1: Anti-inflammatory Effects

A study published in Frontiers in New Drug Discovery assessed the anti-inflammatory properties of various pyrazolidine derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in treated groups compared to controls .

Study 2: Analgesic Activity

In a randomized controlled trial involving animal models, researchers found that administration of this compound resulted in a marked decrease in pain response measured by the formalin test. The analgesic effect was comparable to that of phenylbutazone, another pyrazolidine derivative .

Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The MIC values were determined to be significantly lower than those for standard antibiotics, suggesting potential for development as an antimicrobial agent .

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